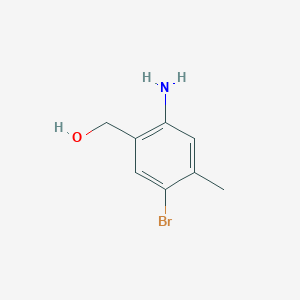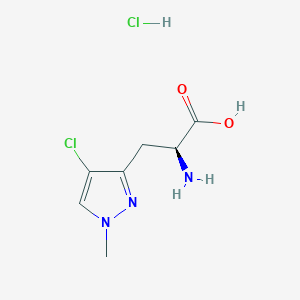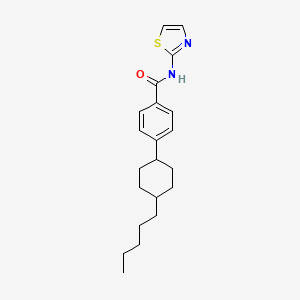
methyl N-(dichloroacetyl)leucinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(dichloroacetyl)leucinate is an organic compound with the molecular formula C₉H₁₅Cl₂NO₃ It is a derivative of leucine, an essential amino acid, and is characterized by the presence of a dichloroacetyl group attached to the nitrogen atom of the leucine moiety
準備方法
Synthetic Routes and Reaction Conditions
Methyl N-(dichloroacetyl)leucinate can be synthesized through a multi-step process involving the acylation of leucine derivatives. One common method involves the reaction of methyl leucinate with dichloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or toluene, under controlled temperature conditions to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to optimize yield and minimize waste.
化学反応の分析
Types of Reactions
Methyl N-(dichloroacetyl)leucinate undergoes various chemical reactions, including:
Substitution Reactions: The dichloroacetyl group can participate in nucleophilic substitution reactions, where one or both chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be achieved using sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are dichloroacetic acid and methyl leucinate.
Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agent used.
科学的研究の応用
Methyl N-(dichloroacetyl)leucinate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.
Biological Studies: Researchers investigate its effects on biological systems, particularly its interactions with enzymes and receptors.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of methyl N-(dichloroacetyl)leucinate involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloroacetyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
Methyl N-acetyl-leucinate: Similar in structure but with an acetyl group instead of a dichloroacetyl group.
Methyl N-(dichloroacetyl)-valinate: Similar structure with valine instead of leucine.
Methyl N-(dichloroacetyl)-isoleucinate: Similar structure with isoleucine instead of leucine.
Uniqueness
Methyl N-(dichloroacetyl)leucinate is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The dichloroacetyl group enhances its ability to participate in nucleophilic substitution reactions and potentially increases its potency in biological systems.
特性
分子式 |
C9H15Cl2NO3 |
|---|---|
分子量 |
256.12 g/mol |
IUPAC名 |
methyl 2-[(2,2-dichloroacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C9H15Cl2NO3/c1-5(2)4-6(9(14)15-3)12-8(13)7(10)11/h5-7H,4H2,1-3H3,(H,12,13) |
InChIキー |
RXUPHGQTLLVVSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)OC)NC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Amino-2-[(3,5-ditert-butyl-4-oxo-1-cyclohexa-2,5-dienylidene)methyl]-3-mercapto-2-propenenitrile](/img/structure/B15149445.png)
![4-Methoxy-N-[3-(4-methoxybenzamido)-2,4,6-trimethylphenyl]benzamide](/img/structure/B15149448.png)
![N-[2-(dimethylamino)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)propanamide](/img/structure/B15149460.png)
![methyl 4-{3-bromo-4-[(2-cyanobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B15149462.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methylpropyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B15149470.png)

![N-(3-{[(2,3-dichlorophenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B15149478.png)
![1-[3-(3,4-dichlorophenyl)-1-hydroxy-11-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-3-methylbutan-1-one](/img/structure/B15149487.png)
![N-(2,5-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide](/img/structure/B15149494.png)
![N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide](/img/structure/B15149500.png)


![1-[6-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B15149512.png)
![2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15149515.png)
